Structural Class Divergence: 30-Membered Macrolide vs. Conventional Polyol Macrolides from Streptomyces
Aculeximycin and sporaviridins constitute a structurally distinct class of 30-membered polyhydroxy macrolide antibiotics that is separate from the polyol macrolides (e.g., niphimycin, filipin complex) produced by Streptomyces species. The aculeximycin macrocyclic core bears an α,β-unsaturated ester group, an intramolecular hemiketal ring, and an oligosaccharide side chain (aculexitriose) plus a neutral sugar and the amino sugar vancosamine—structural features not found in Streptomyces-derived polyol macrolides [1]. This class-level differentiation was established through complete planar and absolute stereochemical determination using DBU-methanol degradation, ozonolysis, periodate oxidation, and advanced NMR methods [1][2].
| Evidence Dimension | Macrolide structural class assignment |
|---|---|
| Target Compound Data | 30-membered polyhydroxy lactone with α,β-unsaturated ester, intramolecular hemiketal, aculexitriose, neutral sugar, and vancosamine; molecular weight ~1,672 Da [1] |
| Comparator Or Baseline | Polyol macrolides from Streptomyces (e.g., niphimycin family): polyhydroxy lactone rings lacking hemiketal, unsaturated ester, and the specific sugar complement of aculeximycin |
| Quantified Difference | Qualitatively distinct macrocyclic architecture and glycosylation pattern; aculeximycin and sporaviridins assigned to a 'new class' separate from Streptomyces polyol macrolides based on full structural elucidation [1][2] |
| Conditions | Structural elucidation by chemical degradation (DBU-MeOH, ozonolysis, periodate oxidation) and 1D/2D NMR spectroscopy; absolute configuration determined by NOE, Mosher's method, and exciton chirality [1][2] |
Why This Matters
Procurement of a Streptomyces-derived polyol macrolide cannot replicate the unique glycosylation pattern, hemiketal functionality, or the resulting macromolecular recognition properties of aculeximycin in target-binding or mechanistic studies.
- [1] Murata H, Suzuki K, Tabayashi T, Hattori C, Takada Y, Harada K, Suzuki M, Ikemoto T, Shibuya T, Haneishi T, et al. Structural elucidation of aculeximycin. III. Planar structure of aculeximycin, belonging to a new class of macrolide antibiotics. J Antibiot (Tokyo). 1995 Aug;48(8):838-49. doi:10.7164/antibiotics.48.838. PMID: 7592030. View Source
- [2] Murata H, Ohama I, Harada K, Suzuki M, Ikemoto T, Shibuya T, Haneishi T, Torikata A, Itezono Y, Nakayama N. Structural elucidation of aculeximycin. IV. Absolute structure of aculeximycin, belonging to a new class of macrolide antibiotics. J Antibiot (Tokyo). 1995 Aug;48(8):850-62. doi:10.7164/antibiotics.48.850. PMID: 7592031. View Source
